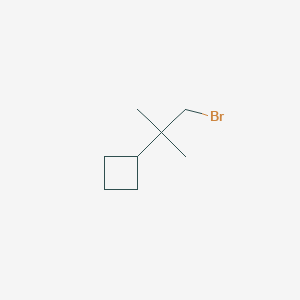

(1-Bromo-2-methylpropan-2-yl)cyclobutane

Descripción

Propiedades

IUPAC Name |

(1-bromo-2-methylpropan-2-yl)cyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-8(2,6-9)7-4-3-5-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSRHEUOMUTZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Cyclopropyl Carbinol and Hydrobromic Acid

One of the most established methods involves the reaction of cyclopropyl carbinol with hydrobromic acid to generate bromocyclobutane derivatives. This approach is detailed in a patent that describes a practical synthesis route for bromocyclobutane, emphasizing low-cost and readily available starting materials.

-

- Reactants: Cyclopropyl carbinol and hydrobromic acid (20-80%, optimized at 30-60%)

- Temperature: 35-120°C (optimized at 40-85°C)

- Duration: 2-8 hours (optimized at 3-6 hours)

-

- The cyclopropyl carbinol undergoes protonation and subsequent ring expansion facilitated by hydrobromic acid, leading to the formation of bromocyclobutane. The process involves an in-situ generation of reactive intermediates, including cyclobutyl bromides and related compounds.

-

- The primary product, (1-bromo-2-methylpropan-2-yl)cyclobutane , is obtained as a mixture containing other brominated derivatives such as 4-bromo-1-butene and cyclopropylmethyl bromide, which are separated via distillation and purification steps.

Optimization and Purification

The synthesis involves subsequent purification steps, including:

- Distillation: To isolate crude bromocyclobutane from reaction mixtures.

- Reaction with Imine Compounds: To remove by-products like 4-bromo-1-butene, using imines such as bromo-succinimide or chlorosuccinimide, stirred at room temperature for 1-2 days.

- Distillation of Final Product: Under atmospheric or reduced pressure, yielding high-purity bromocyclobutane (up to 92%).

Alternative Routes and Variations

Recent research has explored alternative methods, including:

- Dehydrobromination of Bromocyclobutane Precursors: Using bases like DBU to generate reactive cyclobutene intermediates, which can undergo Michael addition with various nucleophiles, including N-heterocycles and nucleobases, expanding the scope of accessible derivatives.

- Direct Bromination of Cyclobutane Derivatives: Using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or under controlled conditions to selectively brominate specific positions on cyclobutane rings.

Research Findings and Data Summary

| Method | Starting Materials | Key Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Cyclopropyl carbinol + HBr | Cyclopropyl carbinol, HBr (30-60%) | 40-85°C, 3-6 hrs | 53-71 | Widely used, scalable, high purity |

| Dehydrobromination + Michael Addition | Bromocyclobutane + Nucleophile | 80-120°C, various bases | Variable | Expands scope to heterocycles and esters |

| Radical Bromination | Cyclobutane derivatives + NBS | Room temp to reflux | Variable | Selective bromination, often complex |

Research and Development Insights

- The synthesis using cyclopropyl carbinol and hydrobromic acid is favored for its simplicity, cost-effectiveness, and high yield.

- Recent advances focus on functionalization of bromocyclobutane derivatives via nucleophilic addition, especially for medicinal chemistry applications, highlighting the importance of regioselectivity and stereoselectivity.

- The incorporation of heterocycles and nucleobases through Michael addition or nucleophilic substitution broadens the utility of the compound in drug development.

Notes on Practical Implementation

- Reaction optimization involves adjusting temperature, reagent equivalents, and solvent choice to maximize yield and purity.

- Purification typically employs distillation under reduced pressure, chromatography, or recrystallization.

- Safety considerations include handling hydrobromic acid and brominating agents, which are corrosive and require appropriate precautions.

Análisis De Reacciones Químicas

Types of Reactions

(1-Bromo-2-methylpropan-2-yl)cyclobutane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents like water or ethanol.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.

Elimination: Alkenes such as 2-methylpropene.

Oxidation: Alcohols or ketones.

Reduction: Alkanes.

Aplicaciones Científicas De Investigación

Organic Synthesis

(1-Bromo-2-methylpropan-2-yl)cyclobutane serves as a crucial intermediate in organic synthesis. It can participate in various reactions such as:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of diverse organic compounds.

- Elimination Reactions : Under certain conditions, it can undergo elimination to form alkenes, which are valuable building blocks in organic synthesis.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Alcohols, amines |

| Elimination | Formation of alkenes from the compound | Alkenes (e.g., 2-methylpropene) |

Pharmaceutical Development

The compound is utilized in the pharmaceutical industry for the synthesis of bioactive molecules. Its unique structure allows for modifications that can lead to compounds with desired therapeutic effects.

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives of (1-Bromo-2-methylpropan-2-yl)cyclobutane exhibit anti-inflammatory properties. By modifying the bromoalkyl group, researchers have synthesized compounds that selectively inhibit inflammatory pathways.

Material Science

In material science, (1-Bromo-2-methylpropan-2-yl)cyclobutane is explored for its potential in creating polymers and specialty materials. Its reactivity allows for functionalization that can enhance material properties such as thermal stability and mechanical strength.

Application Example: Polymerization Studies

Studies have shown that using (1-Bromo-2-methylpropan-2-yl)cyclobutane as a monomer can lead to the development of novel polymeric materials with enhanced properties for applications in coatings and adhesives.

Mecanismo De Acción

The mechanism of action of (1-Bromo-2-methylpropan-2-yl)cyclobutane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, acting as a leaving group in nucleophilic substitution or as a site for radical formation in free radical reactions. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

1-Bromo-2-methylcyclobutane (CAS 80204-23-5)

- Structure : Cyclobutane with a bromine and methyl group on adjacent carbons.

- Molecular Formula : C₅H₉Br (vs. C₇H₁₃Br for the target compound).

- Key Difference : The substituent in 1-bromo-2-methylcyclobutane is less sterically hindered (secondary bromide) compared to the tertiary bromide in (1-bromo-2-methylpropan-2-yl)cyclobutane. This structural distinction impacts reactivity; tertiary bromides are more resistant to SN2 mechanisms but may undergo elimination under strong bases .

Functional Group Variations: Cyclobutanones and Photodimers

Cyclobutanones

- Example : trans,cis,trans-1,3-diacetyl-2,4-diphenylcyclobutane ().

- Structure : Cyclobutane with ketone and aryl substituents.

- Reactivity: Cyclobutanones undergo nucleophilic additions or ring-opening reactions due to carbonyl electrophilicity, contrasting with bromide substitution/elimination in brominated analogs.

- Applications : Used in total syntheses of natural products (e.g., alkaloids) and bioactive molecules .

Photodimers (e.g., Compounds V, II, VI in )

- Synthesis : Prepared via photodimerization of styrenic olefins under UV irradiation.

- Functionality : Diacetyl or dibenzoyl groups enable applications in materials science (e.g., cross-linked polymers) .

Reactivity and Stability

- Tertiary Bromides : The target compound’s tertiary bromide is less reactive toward nucleophilic substitution than primary/secondary analogs (e.g., 1-bromo-2-methylcyclobutane) but may participate in SN1 pathways or serve as a leaving group in coupling reactions.

- Ring Strain : Cyclobutane’s ~90° bond angles increase ring strain compared to larger cycloalkanes, enhancing susceptibility to ring-opening reactions or rearrangements .

Data Tables

Table 1: Comparative Properties of Cyclobutane Derivatives

Table 2: Reactivity Comparison

| Reaction Type | Tertiary Bromides (Target Compound) | Secondary Bromides (1-Bromo-2-methylcyclobutane) | Cyclobutanones |

|---|---|---|---|

| SN2 Reactivity | Low | Moderate | Not applicable |

| Elimination Tendency | Moderate (under strong base) | High | Low (unless α-H present) |

| Ring-Opening Potential | High (due to strain) | Moderate | High (via nucleophiles) |

Actividad Biológica

(1-Bromo-2-methylpropan-2-yl)cyclobutane, with the molecular formula C₈H₁₅Br, is a brominated organic compound notable for its unique structural features and reactivity. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and material science. Understanding its biological activity is essential for potential applications in pharmaceuticals and other bioactive compounds.

The compound is characterized by the presence of a cyclobutane ring substituted with a 1-bromo-2-methylpropan-2-yl group. The bromine atom plays a crucial role in its reactivity, participating in nucleophilic substitution reactions and acting as a leaving group in various chemical transformations.

Key Reactions:

- Nucleophilic Substitution : The bromine can be replaced by nucleophiles such as hydroxide or amines.

- Elimination Reactions : Under basic conditions, it can undergo elimination to form alkenes.

- Oxidation/Reduction : The compound can be oxidized to form alcohols or ketones and reduced to hydrocarbons.

Biological Activity

Research into the biological activity of (1-Bromo-2-methylpropan-2-yl)cyclobutane is limited but suggests potential applications in medicinal chemistry. Its structure allows for interactions with biological targets, particularly through mechanisms involving electrophilic attack due to the bromine atom.

Case Studies

- Antimicrobial Activity : Preliminary studies indicate that brominated compounds often exhibit antimicrobial properties. While specific studies on (1-Bromo-2-methylpropan-2-yl)cyclobutane are scarce, related brominated compounds have shown efficacy against various bacterial strains.

- Cytotoxicity Studies : Research on structurally similar compounds has demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the formation of reactive oxygen species (ROS) due to the electrophilic nature of brominated compounds, leading to apoptosis in targeted cells.

- Pharmacological Applications : As a potential precursor in drug synthesis, (1-Bromo-2-methylpropan-2-yl)cyclobutane could serve as an intermediate for developing pharmaceuticals that target specific biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1-Bromo-2-methylpropan-2-yl)cyclobutane, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Bromo-2-methylcyclobutane | Brominated cyclobutane | Limited studies; potential antimicrobial effects |

| tert-Butyl bromide | Brominated alkane | Known for high reactivity; used in organic synthesis |

| Isobutyl bromide | Brominated alkane | Exhibits moderate biological activity; used in drug synthesis |

Q & A

Q. How does the cyclobutane motif enhance drug candidate profiles compared to other ring systems?

- Methodological Answer : Cyclobutanes improve metabolic stability by resisting cytochrome P450 oxidation. Their planar rigidity enhances target binding affinity, as seen in JAK inhibitors like abrocitinib . Comparative studies with cyclohexane/cyclopropane analogs quantify potency and selectivity improvements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.